2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid 2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 930543-12-7
VCID: VC6095392
InChI: InChI=1S/C15H11NO2S2/c17-13(18)9-12-14(10-5-2-1-3-6-10)16-15(20-12)11-7-4-8-19-11/h1-8H,9H2,(H,17,18)
SMILES: C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CS3)CC(=O)O
Molecular Formula: C15H11NO2S2
Molecular Weight: 301.38

2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid

CAS No.: 930543-12-7

Cat. No.: VC6095392

Molecular Formula: C15H11NO2S2

Molecular Weight: 301.38

* For research use only. Not for human or veterinary use.

2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid - 930543-12-7

Specification

CAS No. 930543-12-7
Molecular Formula C15H11NO2S2
Molecular Weight 301.38
IUPAC Name 2-(4-phenyl-2-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid
Standard InChI InChI=1S/C15H11NO2S2/c17-13(18)9-12-14(10-5-2-1-3-6-10)16-15(20-12)11-7-4-8-19-11/h1-8H,9H2,(H,17,18)
Standard InChI Key BOFQVNNXEDLSGY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CS3)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-(4-phenyl-2-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid, reflects its multicomponent architecture:

  • Thiazole ring: A five-membered aromatic ring with nitrogen and sulfur atoms at positions 1 and 3.

  • Phenyl group: Attached to position 4 of the thiazole.

  • Thiophen-2-yl group: A sulfur-containing heterocycle at position 2.

  • Acetic acid moiety: A carboxylic acid functional group at position 5 via a methylene bridge.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
CAS No.930543-12-7
Molecular FormulaC15H11NO2S2\text{C}_{15}\text{H}_{11}\text{NO}_{2}\text{S}_{2}
Molecular Weight301.38 g/mol
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CS3)CC(=O)O
InChI KeyBOFQVNNXEDLSGY-UHFFFAOYSA-N

The planar thiazole and thiophene rings facilitate π-π stacking interactions, while the acetic acid group enhances solubility in polar solvents and enables salt formation.

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The synthesis of 2-[4-phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid involves sequential heterocycle formation and functionalization:

  • Thiazole Ring Construction: Condensation of thiourea derivatives with α-haloketones under basic conditions.

  • Thiophene Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the thiophen-2-yl group.

  • Acetic Acid Incorporation: Alkylation or hydrolysis of ester precursors to yield the carboxylic acid.

Critical parameters include:

  • Catalysts: Palladium catalysts for cross-coupling reactions.

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

  • Temperature: Controlled heating (60–100°C) to prevent side reactions.

Biological Activity and Mechanistic Insights

Anticancer Prospects

Thiazole derivatives interfere with cancer cell proliferation via:

  • Topoisomerase Inhibition: Stabilizing DNA-enzyme complexes to trigger apoptosis.

  • Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in malignant cells .

In 2,4-dioxothiazolidine-5-acetic acid derivatives, antioxidant activity (IC50_{50}: 12–18 µM) correlates with cytotoxic effects against HeLa and MCF-7 cells .

Comparative Analysis with Structural Analogs

Table 2: Key Differences Between Thiazole-Based Acetic Acid Derivatives

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesBioactivity
2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acidC15H11NO2S2\text{C}_{15}\text{H}_{11}\text{NO}_{2}\text{S}_{2}301.38Phenyl, thiophene, acetic acidHypothetical antimicrobial
2-[4-(Thiophen-2-yl)-1,3-thiazol-5-yl]acetic acidC9H7NO2S2\text{C}_{9}\text{H}_{7}\text{NO}_{2}\text{S}_{2}225.28Thiophene, acetic acid (no phenyl)Moderate antibacterial
2,4-Dioxothiazolidine-5-acetic acid C5H5NO4S\text{C}_{5}\text{H}_{5}\text{NO}_{4}\text{S}175.16Thiazolidine dione, acetic acidAntioxidant, anticancer

The phenyl group in the target compound likely enhances lipophilicity and target binding compared to its non-phenyl analogs.

Research Challenges and Future Directions

Knowledge Gaps

  • Solubility Data: Experimental solubility in aqueous and organic solvents is unreported.

  • In Vivo Toxicity: No pharmacokinetic or acute toxicity studies are available.

Opportunities for Development

  • Structure-Activity Relationship (SAR) Studies: Modifying the phenyl or thiophene substituents to optimize bioactivity.

  • Hybrid Molecules: Combining the thiazole core with known pharmacophores (e.g., fluoroquinolones) to enhance efficacy .

  • Nanoparticle Delivery: Encapsulation to improve bioavailability and reduce off-target effects.

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